molecular formula C8H9N3O B1283461 1-Azido-4-ethoxybenzene CAS No. 98488-09-6

1-Azido-4-ethoxybenzene

Cat. No. B1283461
CAS RN: 98488-09-6
M. Wt: 163.18 g/mol
InChI Key: SGDQVLYEAQRXDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azido-substituted benzenes and their derivatives can involve various methods, including olefination reactions, Heck reactions, and reductive coupling. For instance, a series of C2-symmetrical aza-analogous 1,4-distyrylbenzenes were synthesized using PO-activated olefinations or Heck reactions, with different substituents on the benzene ring . Another method described is the cathodic reduction of a nitro compound to produce an amino compound, which can then be diazotized and coupled with azo components to create azo dyes . Additionally, methylation of azolyl derivatives of dihydroxybenzene has been used to prepare new compounds characterized by various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of azido-substituted benzenes and related compounds can be characterized using spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the methylation of azolyl derivatives of dihydroxybenzene resulted in compounds whose structures were elucidated using these techniques . The crystal structure of certain azoxybenzenes has also been determined using single-crystal X-ray diffraction, providing insight into the molecular packing and phase behavior of these materials .

Chemical Reactions Analysis

Azido and related azo and azoxy compounds can undergo various chemical reactions

Scientific Research Applications

1. Chemical Properties and Decomposition

1-Azido-4-ethoxybenzene, a derivative of aromatic azides, exhibits specific properties in chemical reactions. For instance, L'abbé et al. (1994) studied the thermal decomposition rates of azidobenzene derivatives, highlighting their electrostatic stabilization in charge-separated transition states. This research provides insight into the reactivity and stability of this compound under thermal conditions (L'abbé, Dyall, Meersman, & Dehaen, 1994).

2. Applications in Polymer Synthesis

This compound can be utilized in the synthesis of specialized polymers. For example, Moustafid et al. (1991) described the electrosynthesis of polymers using derivatives of 1-methoxy-4-ethoxybenzene, demonstrating the compound's role in creating soluble, structurally unique polymers with potential applications in materials science (Moustafid, Aeiyach, Aaron, Mir-Hedayatullah, & Lacaze, 1991).

3. Synthesis of Novel Organic Compounds

Research by Pokhodylo and Obushak (2022) illustrated the use of this compound in synthesizing new organic compounds, specifically 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid. This compound's synthesis demonstrates the versatility of this compound in creating new molecules with potential pharmaceutical and chemical applications (Pokhodylo & Obushak, 2022).

Mechanism of Action

The mechanism of action of azido compounds often involves the functionality of the azido group in chemical reactions . For instance, the azido group can participate in one-pot domino reactions, nucleophilic additions, and cycloaddition reactions .

Future Directions

Azides, including 1-Azido-4-ethoxybenzene, have potential applications in various fields, including the synthesis of heterocycles . Future research may focus on exploring these applications further and developing new synthetic methods involving azides .

properties

IUPAC Name

1-azido-4-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-2-12-8-5-3-7(4-6-8)10-11-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDQVLYEAQRXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570548
Record name 1-Azido-4-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98488-09-6
Record name 1-Azido-4-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azido-4-ethoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1-azido-4-ethoxybenzene in the synthesis of the target triazole compound?

A1: this compound serves as the starting material in a two-step synthesis []. It reacts with ethyl 4,4-diethoxy-3-oxobutanoate under basic conditions. This reaction forms ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate, which contains both protected formyl and carboxylic acid groups. Subsequent modifications of this intermediate then yield the target compound, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid.

Q2: Could you elaborate on the reaction between this compound and ethyl 4,4-diethoxy-3-oxobutanoate?

A2: While the research paper doesn't delve into the specific reaction mechanism, it highlights that the reaction occurs under base catalysis []. It's highly likely that this involves a 1,3-dipolar cycloaddition of the azide group in this compound with the activated alkyne moiety within ethyl 4,4-diethoxy-3-oxobutanoate. This type of reaction is commonly employed in the formation of triazole rings.

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